potassium;(E)-3-phenylprop-2-enoate
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Overview
Description
The compound with the identifier “potassium;(E)-3-phenylprop-2-enoate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;(E)-3-phenylprop-2-enoate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reaction of specific precursor molecules under anhydrous conditions to prevent unwanted side reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from reaction mixtures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: potassium;(E)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
potassium;(E)-3-phenylprop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways. In industry, it is used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of potassium;(E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium;(E)-3-phenylprop-2-enoate include those with related molecular structures and functional groups. Examples of such compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups and molecular structure, which confer specific reactivity and properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.